Ala-argipressin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin, ala(10)- is a Decapeptide; differs from argipressin in the addition of an N-terminal Ala-residue.
科学的研究の応用
Therapeutic Effects in Periodontal Diseases
Alpha lipoic acid (ALA) has shown promise in the treatment of periodontal diseases. A study by Akman et al. (2013) demonstrated that ALA, in combination with vitamin C, can have therapeutic effects on inhibition of alveolar bone resorption and periodontal tissue destruction. This suggests its potential use in periodontal therapy.
Role in Inflammatory Regulation
ALA's anti-inflammatory properties are notable, especially in the context of periodontal inflammation. Ishii et al. (2017) studied its effects on human gingival fibroblasts stimulated with lipopolysaccharide. They found that pre-administration of ALA regulated the secretion of inflammatory cytokines, suggesting its role in controlling periodontal tissue inflammation.
Effects on Renal Function
The renal effects of Ala-Gly-[Arg8]-vasopressin were explored by Chan & Smith (1980). They synthesized this neurohypophyseal hormone analogue and found that it caused diuresis and natriuresis without significantly changing arterial blood pressure. This indicates a direct effect on renal tubular transport of electrolytes.
Transport Mechanisms in Intestinal and Renal Cells
Delta-aminolevulinic acid (ALA) is also known for its efficient absorption in the intestine and reabsorption in renal tubules. Döring et al. (1998) demonstrated that intestinal and renal apical peptide transporters facilitate ALA's entry into epithelial cells, offering insights into its transmembrane transport mechanisms.
Influence on Neurogenic Differentiation Gene Expression
AEDG peptide, comprising Ala-Glu-Asp-Gly, has been shown to stimulate gene expression and protein synthesis during neurogenesis. Khavinson et al. (2020) found that AEDG peptide increased the synthesis of neurogenic differentiation markers in human stem cells, suggesting a possible epigenetic mechanism in regulating neuronal differentiation.
Improvement in Diabetic Complications
Studies have shown that ALA can ameliorate symptoms and complications associated with diabetes. For instance, Hong et al. (2010) found that ALA, in combination with an angiotensin II receptor blocker, reduced markers of oxidative stress, inflammation, and endothelial cell injury in diabetic patients.
Therapeutic Potential in Other Conditions
ALA's therapeutic potential extends beyond diabetic complications. Anikin et al. (2019) discussed its promise in neurology and psychiatry, particularly for the treatment of polyneuropathy and depressive states.
特性
CAS番号 |
115699-79-1 |
---|---|
分子式 |
C49H70N16O13S2 |
分子量 |
1155.3 g/mol |
IUPAC名 |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1 |
InChIキー |
LYCXWXBJDHHYTF-ARTPIOIJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
正規SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
ACYFQNCPRG |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
10-Ala-argipressin 10-ALA-AVP Ala-Arg(8)-vasopressin Ala-argipressin arginine vasopressin, Ala(10)- argipressin, Ala(10)- argipressin, Ala- argipressin, alanine(10)- argipressin, alanine- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。